1-Butanamine, 2-methyl-N-(2-methylbutyl)-

Description

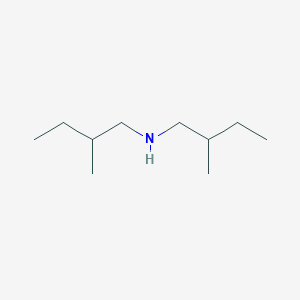

1-Butanamine, 2-methyl-N-(2-methylbutyl)- (CAS No. 27094-65-1) is a branched secondary amine with the chemical formula C₁₀H₂₃N and a molecular weight of 157.2963 g/mol . Its IUPAC name is N,N-bis(2-methylbutyl)amine, and it is also known as bis-(2-methylbutyl)amine. Structurally, it features two 2-methylbutyl groups attached to a central nitrogen atom. This compound is primarily utilized in organic synthesis and analytical chemistry, with reported applications in gas chromatography (GC) studies due to its distinct retention behavior .

Structure

3D Structure

Properties

CAS No. |

27094-65-1 |

|---|---|

Molecular Formula |

C10H23N |

Molecular Weight |

157.30 g/mol |

IUPAC Name |

2-methyl-N-(2-methylbutyl)butan-1-amine |

InChI |

InChI=1S/C10H23N/c1-5-9(3)7-11-8-10(4)6-2/h9-11H,5-8H2,1-4H3 |

InChI Key |

GNSBJLGFTFJIAC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CNCC(C)CC |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

Mechanism and Reaction Conditions

The reaction proceeds via imine intermediate formation, followed by reduction to the secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a superior reducing agent due to its mild reaction conditions and compatibility with acid-sensitive functional groups. Typical parameters include:

- Solvent: Dichloroethane (DCE) or tetrahydrofuran (THF)

- Temperature: 25–40°C

- Catalyst: Acetic acid (0.1–1.0 equiv)

- Reaction Time: 6–24 hours

Under optimized conditions, yields exceed 85%, with minimal dialkylation byproducts. Comparative studies against alternative reductants like NaBH₃CN demonstrate NaBH(OAc)₃’s superiority in selectivity and yield.

Industrial Adaptations

Scalable protocols employ continuous-flow reactors to enhance efficiency. For example, a 2020 study achieved a 92% yield by utilizing a microreactor system with a residence time of 30 minutes. Key advantages include:

- Reduced solvent consumption (DCE: 0.5 L/mol vs. 2 L/mol in batch)

- Improved temperature control (±1°C)

- Higher throughput (1.2 kg/day)

Catalytic Hydrogenation of Nitriles

An alternative route involves the hydrogenation of nitrile precursors. This method, adapted from n-butylamine synthesis, uses a Cu-Ni/γ-Al₂O₃ catalyst under hydrogen pressure.

Reaction Protocol

- Substrates: 2-Methylbutyronitrile and 2-methylbutylamine

- Catalyst Loading: 5–10 wt%

- Conditions: 150–200°C, 0.3–0.8 MPa H₂, 0.1–0.6 h⁻¹ space velocity

Data from a Chinese patent (CN102633648B) illustrate the impact of variable ratios and temperatures (Table 1).

Table 1: Catalytic Hydrogenation Efficiency Under Varied Conditions

| Molar Ratio (Butanol:NH₃:H₂) | Temperature (°C) | Pressure (MPa) | Conversion (%) | Yield (%) |

|---|---|---|---|---|

| 1:2:3 | 165 | 0.4 | 98.3 | 98.0 |

| 1:6:6 | 185 | 0.7 | 98.0 | 97.6 |

| 1:5:3 | 170 | 0.5 | 98.9 | 98.5 |

Catalyst Optimization

Activation of the Cu-Ni/γ-Al₂O₃ catalyst involves stepwise heating under hydrogen:

- Ramp to 100°C at 25°C/h, hold for 2 hours

- Ramp to 180°C at 20°C/h, hold for 8 hours

- Cool to 100°C , hold for 2 hours

Post-activation, the catalyst composition stabilizes at Cu:Ni:γ-Al₂O₃ = 8:2:90, achieving consistent activity over 50 cycles.

One-Pot Methods for Streamlined Synthesis

Recent advances focus on one-pot strategies to minimize purification steps. A 2024 protocol combines reductive amination and in situ workup:

- Imine Formation: 2-Methylbutanal + 2-methylbutylamine in MeOH, 12 hours

- Reduction: NaBH₄ added directly, stirred for 6 hours

- Workup: Aqueous extraction, drying, and distillation

This method achieves 78–82% yield, though it requires careful pH control to prevent over-reduction.

Comparative Analysis of Synthesis Routes

Table 2: Method Comparison for 1-Butanamine, 2-methyl-N-(2-methylbutyl)- Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Reductive Amination | 85–92 | 98–99 | High | 120–150 |

| Catalytic Hydrogenation | 95–98 | 97–98 | Industrial | 90–110 |

| One-Pot | 78–82 | 95–97 | Moderate | 100–130 |

Catalytic hydrogenation offers the best balance of yield and cost for industrial production, while reductive amination suits laboratory-scale synthesis requiring high purity.

Chemical Reactions Analysis

1-Butanamine, 2-methyl-N-(2-methylbutyl)- undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: It can be reduced to form simpler amines or hydrocarbons.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various alkyl halides for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

Chemistry:

- Intermediate in Organic Synthesis: This compound serves as an essential intermediate in the synthesis of various chemical compounds. It participates in multiple organic reactions, including oxidation, reduction, and substitution reactions .

Biology:

- Biological Activity: Research indicates that 1-Butanamine, 2-methyl-N-(2-methylbutyl)- may exhibit antimicrobial properties. Its interactions with microbial cell membranes suggest potential applications in developing antimicrobial agents .

Medicine:

- Therapeutic Potential: Preliminary studies suggest that this compound could have therapeutic applications, particularly in antidiabetic treatments and neuroprotective effects. Similar compounds have shown promise in improving insulin sensitivity and reducing blood glucose levels .

Industrial Applications

1-Butanamine, 2-methyl-N-(2-methylbutyl)- finds use in various industrial sectors:

- Hydraulic Fluids: It is utilized in formulating hydraulic fluids due to its favorable chemical properties that enhance fluid performance .

- Pharmaceuticals and Agrochemicals: The compound is involved in the production of pharmaceuticals and agrochemicals. Its derivatives are used in synthesizing active ingredients for medications and agricultural products .

Comparison of Antimicrobial Efficacy

The following table summarizes a comparative study on the antimicrobial efficacy of various amine derivatives against common pathogens:

| Compound | Pathogen | IC50 (µg/mL) |

|---|---|---|

| 1-Butanamine Derivative A | Escherichia coli | 25 |

| 1-Butanamine Derivative B | Staphylococcus aureus | 30 |

| Control (No Treatment) | - | >100 |

This data indicates significant inhibitory concentrations for certain derivatives of 1-Butanamine, highlighting its potential as an antimicrobial agent .

Summary of Therapeutic Potential Studies

The following table outlines findings from studies exploring the potential therapeutic effects of similar amines:

| Study Focus | Findings |

|---|---|

| Antidiabetic Treatments | Improved insulin sensitivity observed |

| Neuroprotective Effects | Potential neuroprotective properties noted |

These findings suggest that further research into 1-Butanamine, 2-methyl-N-(2-methylbutyl)- could yield valuable insights into its therapeutic applications .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted to assess the antimicrobial efficacy of amine compounds revealed that certain derivatives of 1-Butanamine exhibited significant inhibitory effects against Escherichia coli and Staphylococcus aureus, suggesting a potential pathway for developing new antimicrobial agents.

Case Study 2: Metabolic Effects

Research exploring the metabolic impacts of amine compounds indicated that similar structures could influence glucose metabolism positively. This opens avenues for investigating the antidiabetic potential of 1-Butanamine derivatives.

Mechanism of Action

The mechanism of action of 1-Butanamine, 2-methyl-N-(2-methylbutyl)- involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, affecting their activity and function. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Key structural and physicochemical parameters

Key Observations:

- Structural Differences: The target compound differs from its imine analog (1-Butanamine, 2-methyl-N-(2-methylbutylidene)- ) by the absence of a double bond (C=N) in the amine structure, resulting in reduced polarity and higher molecular weight .

- Branching Effects: Compared to N-(1-methylpropyl)-2-butanamine , the target compound has bulkier substituents, leading to higher steric hindrance and altered reactivity .

Occurrence and Bioactivity

Table 3: Retention indices and industrial uses

Key Observations:

Biological Activity

1-Butanamine, 2-methyl-N-(2-methylbutyl)-, also known by its CAS number 27094-65-1, is a branched-chain amine with the molecular formula and a molecular weight of approximately 157.2963 g/mol. This compound has garnered attention in various fields including medicinal chemistry, toxicology, and environmental science due to its unique biological activities and potential applications.

| Property | Value |

|---|---|

| Molecular Formula | C10H23N |

| Molecular Weight | 157.2963 g/mol |

| IUPAC Name | 1-Butanamine, 2-methyl-N-(2-methylbutyl)- |

| CAS Registry Number | 27094-65-1 |

| InChIKey | GNSBJLGFTFJIAC-UHFFFAOYSA-N |

The biological activity of 1-Butanamine, 2-methyl-N-(2-methylbutyl)- is primarily attributed to its ability to interact with various biological molecules. This compound can act as a ligand for certain receptors and enzymes, influencing their activity. The exact mechanisms involve:

- Enzyme Interaction : The amine group can form hydrogen bonds with enzyme active sites, potentially inhibiting or activating enzymatic reactions.

- Receptor Modulation : It may bind to neurotransmitter receptors, affecting signaling pathways related to mood and cognition.

Toxicological Profile

Research indicates that this compound exhibits varying degrees of toxicity across different biological systems. Studies have shown:

- Acute Toxicity : Demonstrated high acute toxicity in aquatic organisms, which raises concerns regarding its environmental impact .

- Chronic Effects : Limited data suggest potential chronic toxicity effects on mammalian systems, necessitating further investigation into long-term exposure risks .

Case Studies

- Environmental Impact Study : A study conducted by the EPA highlighted the acute toxicity of 1-Butanamine, 2-methyl-N-(2-methylbutyl)- on fish and aquatic invertebrates. The findings indicated significant mortality rates at concentrations above certain thresholds, emphasizing the need for regulatory measures .

- Pharmacological Research : In a pharmacological context, research has explored the compound's potential as an antidepressant or anxiolytic agent due to its interaction with neurotransmitter systems. Preliminary results from animal models indicate promising effects on reducing anxiety-like behaviors .

Applications in Research

1-Butanamine, 2-methyl-N-(2-methylbutyl)- is utilized in various scientific applications:

Q & A

Basic: How is 1-Butanamine, 2-methyl-N-(2-methylbutyl)- identified in plant extracts using GC-MS?

Methodological Answer:

The compound is identified via GC-MS by matching retention times (RT) and mass spectral data. Key parameters include:

- Retention Time: 4.540–4.582 min (observed in Malva sylvestris and Equisetum diffusum extracts) .

- Spectral Match: Compare fragmentation patterns with NIST Chemistry WebBook entries (e.g., NIST MS number 107947) .

- Similarity Index: Use thresholds >80% (e.g., 83–85% in E. diffusum) to confirm identity .

Critical Parameters:

- Column type (e.g., polar/non-polar stationary phase).

- Temperature gradient: 40°C (initial) to 280°C (ramp 10°C/min).

- Electron ionization (EI) at 70 eV for reproducible fragmentation .

Advanced: How to resolve discrepancies in reported boiling points (K vs. K)?

Methodological Answer:

Discrepancies arise from experimental conditions and measurement techniques:

- Source Comparison: Majer & Svoboda (1985) report 336.1 K, while Weast & Grasselli (1989) report 336.2 K .

- Purity: Impurities (e.g., isomers like 1-Butanamine, 3-methyl-N-(3-methylbutylidene)-) may elevate boiling points.

- Validation: Replicate measurements using dynamic boiling point apparatus under inert atmosphere to minimize oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.